molecular formula C12H8Cl2N4 B8466305 2,6-Dichloro-9-(4-methylphenyl)-purine

2,6-Dichloro-9-(4-methylphenyl)-purine

Cat. No. B8466305
M. Wt: 279.12 g/mol
InChI Key: DAKZGEGGEKAXMS-UHFFFAOYSA-N
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Patent
US07176312B2

Procedure details

Purine N9 arylation via boronic acids/cupric acetate: A 20 mL glass vial equipped with a magnetic stir bar was charged with 2,6-dichloropurine (0.200 g, 1.06 mmol, 1.0 equiv), 4-methylphenylboronic acid (0.288 g, 2.12 mmol, 2.0 equiv), anhydrous cupric acetate (0.384 g, 2.12 mmol, 2.0 equiv.), 4 Å activated molecular sieves (0.500 g), triethylamine (0.443 mL, 3.18 mmol, 3.0 equiv.) and dichloromethane (5.0 mL). The reaction was stirred under air at ambient temperature and monitored by TLC. When the reaction was complete after 24 hours, it was filtered through Celite, washed with methanol and purified by flash column chromatography (1% methanol in dichloromethane) to afford desired 2,6-dichloro-9-(4-methylphenyl)-purine (0.136 g, 47%). 1H NMR (400 MHz, CDCl3) δ 2.47 (s, 3H), 7.41 (d, 2H, J=8.1 Hz), 7.54 (d, 2H, J=8.1 Hz), 8.35 (s, 1H); HRMS (MALDI-FTMS) C12H8Cl2N4 [MH+] 279.0199, found: 279.0208.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
boronic acids cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.288 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
0.384 g
Type
reactant
Reaction Step Two
Quantity
0.443 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=C2C(N=CN2)=NC=1.[Cl:10][C:11]1[N:19]=[C:18]2[C:14]([NH:15][CH:16]=[N:17]2)=[C:13]([Cl:20])[N:12]=1.[CH3:21][C:22]1[CH:27]=[CH:26][C:25](B(O)O)=[CH:24][CH:23]=1.C(N(CC)CC)C>ClCCl>[Cl:10][C:11]1[N:19]=[C:18]2[C:14]([N:15]=[CH:16][N:17]2[C:25]2[CH:26]=[CH:27][C:22]([CH3:21])=[CH:23][CH:24]=2)=[C:13]([Cl:20])[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1
Name
boronic acids cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
glass
Quantity
20 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
0.288 g
Type
reactant
Smiles
CC1=CC=C(C=C1)B(O)O
Name
cupric acetate
Quantity
0.384 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.443 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under air at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it was filtered through Celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (1% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)C1=CC=C(C=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.136 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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